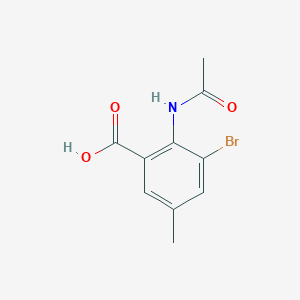

2-(acetylamino)-3-bromo-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-bromo-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-5-3-7(10(14)15)9(8(11)4-5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGVRAIZAWFEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258608 | |

| Record name | 2-(Acetylamino)-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-44-6 | |

| Record name | 2-(Acetylamino)-3-bromo-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13091-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylamino)-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Conditions and Process Safety:

Thermal Management: Exothermic or endothermic reactions that are easily managed in a small flask with an ice bath or heating mantle require robust thermal control in a large reactor to prevent runaway reactions or incomplete conversion. scispace.com

Mixing: Efficient mixing becomes critical on a larger scale to ensure homogeneity and consistent reaction rates.

Continuous Processing: The use of continuous flow reactors can mitigate some scale-up risks by providing better control over reaction parameters and improving safety, especially for highly energetic or hazardous reactions. scispace.com

Work Up and Purification:purification by Column Chromatography, a Staple in Research Labs, is Generally Not Feasible for Large Scale Production. Alternative Methods Such As Crystallization, Distillation, or Liquid Liquid Extraction Must Be Developed.nist.govthe Synthesis of a Key Intermediate for Sglt2 Inhibitors, for Example, Was Successfully Scaled to a 70 Kg/batch Size by Optimizing Steps Like Nitration, Hydrogenation, and Diazotization, with a Focus on Practical and Scalable Purification Methods.researchgate.net

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling transformations such as esterification, amidation, reduction, and decarboxylation. The electronic nature of the aromatic ring and the steric bulk of the ortho-acetylamino and bromo groups can influence the rates and outcomes of these reactions.

Esterification: The conversion of the carboxylic acid group of 2-(acetylamino)-3-bromo-5-methylbenzoic acid into an ester can be readily achieved through several standard protocols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is a reversible process, and typically the alcohol is used in large excess to drive the equilibrium towards the ester product. masterorganicchemistry.com Alternative methods under milder conditions can also be employed. For instance, catalysis with N-bromosuccinimide (NBS) in an alcohol solvent has been shown to be effective for a wide range of substituted benzoic acids. nih.gov

Amidation: The carboxylic acid can be converted into a primary, secondary, or tertiary amide by reaction with ammonia or a suitable amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. Research on boric acid as a mild, solvent-free catalyst for the dehydrative condensation of benzoic acids and aromatic amines also presents a viable, environmentally friendly pathway for amidation. researchgate.net

| Transformation | Reagents and Conditions | Product Type | General Applicability |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), catalytic H₂SO₄ or TsOH, heat | Ester (R-COOR') | Broadly applicable for primary and secondary alcohols. masterorganicchemistry.com |

| NBS-Catalyzed Esterification | Alcohol (R'-OH), catalytic NBS, heat | Ester (R-COOR') | Effective for various substituted benzoic acids under mild conditions. nih.gov |

| Amidation (via coupling agent) | Amine (R'R''NH), EDC or DCC, HOBt, organic solvent | Amide (R-CONR'R'') | Widely used in peptide synthesis and general amidation. |

| Amidation (via acyl chloride) | 1. SOCl₂ or (COCl)₂; 2. Amine (R'R''NH) | Amide (R-CONR'R'') | Highly effective but less compatible with sensitive functional groups. |

| Boric Acid-Catalyzed Amidation | Amine (R'R''NH), Boric Acid, heat (solvent-free) | Amide (R-CONR'R'') | A green chemistry approach for dehydrative amidation. researchgate.net |

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, LiAlH₄ would also likely reduce the acetylamino group to an ethylamino group. Milder and more selective reagents, such as borane-tetrahydrofuran complex (BH₃·THF), can reduce the carboxylic acid to an alcohol while typically leaving the amide group intact. Careful selection of the reducing agent and reaction conditions is therefore critical to achieve chemoselectivity.

Decarboxylation: The removal of the carboxyl group (decarboxylation) from an unactivated aromatic ring is generally a challenging reaction that requires high temperatures and harsh conditions. The stability of the resulting aryl anion intermediate is a key factor. While certain ortho-substituents can facilitate decarboxylation (e.g., through chelation or stabilization of an intermediate), the substituents present in this compound are not ideally suited for promoting this reaction under mild conditions. Specialized methods, such as silver-catalyzed decarboxylation or conversion to a Barton ester followed by radical decarboxylation, might be required but have not been specifically reported for this substrate.

Transformations Involving the Aromatic Bromo Substituent

The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. It also allows for the generation of organometallic intermediates via metal-halogen exchange.

The carbon-bromine bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including carboxylic acids and amides. Research on unprotected ortho-bromoanilines has demonstrated successful Suzuki-Miyaura coupling, suggesting that this compound would be a viable substrate for synthesizing biaryl compounds. rsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylated alkyne. wikipedia.org The classic protocol uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is highly efficient for creating sp²-sp carbon-carbon bonds. Given the general utility of the Sonogashira reaction, the bromo substituent on the target molecule is expected to readily participate in this transformation, enabling the introduction of various alkynyl groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgmdpi.com The reaction requires a palladium catalyst and a base, and it typically proceeds with high stereoselectivity. The reaction has been successfully applied to substrates like o-haloanilines and 3-bromoindazoles, indicating its potential applicability to this compound for the synthesis of vinylated derivatives. nih.govnih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl or Styrenyl derivative wikipedia.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine, DIPA | Aryl-alkyne derivative wikipedia.orgorganic-chemistry.org |

| Heck | Alkene (e.g., Acrylate, Styrene) | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Et₃N, K₂CO₃ | Substituted alkene wikipedia.orgmdpi.com |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction typically proceeds via an addition-elimination mechanism, which is stabilized by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org

The substituent pattern of this compound does not favor the classical SNAr mechanism. The acetylamino group is an ortho,para-director and weakly activating for electrophilic substitution, while the carboxylic acid is a meta-director and deactivating. Neither group is a strong electron-withdrawing group capable of stabilizing the negative charge of the intermediate Meisenheimer complex required for SNAr. libretexts.org Therefore, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is expected to be inefficient.

Alternative, metal-catalyzed nucleophilic substitution reactions are more plausible. For example, copper-catalyzed amination procedures (Ullmann condensation) have been developed for unprotected 2-bromobenzoic acids, allowing for the formation of N-aryl anthranilic acid derivatives. nih.govnih.gov This type of reaction proceeds through a different mechanism than SNAr and demonstrates that C-N bond formation at the bromine-bearing carbon is feasible, albeit likely requiring metallic catalysis.

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic intermediate, which can then be trapped with various electrophiles. wikipedia.org For this compound, this reaction is complicated by the presence of two acidic protons: one on the carboxylic acid (O-H) and one on the acetylamino group (N-H). Strong organometallic bases, such as n-butyllithium (n-BuLi), would preferentially deprotonate these acidic sites before any metal-halogen exchange could occur.

To overcome this challenge, specialized protocols have been developed for substrates bearing acidic protons. One effective strategy involves a sequential treatment. First, a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) is used to deprotonate the acidic functionalities, forming stable magnesium salts. Subsequently, an organolithium reagent (e.g., n-BuLi) is added at low temperature to perform the bromine-lithium exchange. nih.govnih.gov This generates a lithiated intermediate that can be functionalized by quenching with an electrophile (e.g., CO₂, aldehydes, alkyl halides), allowing for the introduction of a new substituent at the original position of the bromine atom. This approach effectively circumvents the issue of acidic protons and enables further derivatization of the molecule. nih.govnih.govresearchgate.net

Chemical Behavior of the Acetylamino Group

The acetylamino group, a substituted amide, is a key functional moiety in this compound. Its reactivity is influenced by the presence of the adjacent bromo and carboxylic acid groups, which can exert both steric and electronic effects.

Hydrolysis and Deacetylation Reactions

The acetylamino group can undergo hydrolysis to yield 2-amino-3-bromo-5-methylbenzoic acid. This deacetylation can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen of the acetylamino group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of acetic acid to yield the corresponding amine. The mechanism for acid-catalyzed hydrolysis generally follows an A-2 pathway. However, in concentrated strong acids, it can switch to an A-1 mechanism lscollege.ac.in. The presence of substituents on the aniline (B41778) ring can influence the rate of hydrolysis lscollege.ac.in.

In base-catalyzed hydrolysis, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the acetylamino group. This is typically the rate-determining step. A tetrahedral intermediate is formed, which then collapses to expel the amine as the leaving group, forming a carboxylic acid. The final step involves an acid-base reaction. Studies on the alkaline hydrolysis of substituted acetanilides have shown that the reaction follows second-order kinetics researchgate.net. The steric hindrance from the ortho-bromo and carboxylic acid groups in this compound may slow down the rate of hydrolysis compared to unhindered acetanilides.

Table 1: Conditions for Hydrolysis of Acetanilides

| Catalyst | General Conditions | Mechanism |

|---|---|---|

| Acid (e.g., H₂SO₄) | Heating in aqueous acid | A-2 or A-1 |

N-Alkylation and N-Acylation Studies

The nitrogen atom of the acetylamino group in this compound is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under certain conditions, N-alkylation and N-acylation can be achieved.

N-alkylation of amides typically requires strong bases to deprotonate the nitrogen, forming an amide anion which then reacts with an alkylating agent. Palladium-catalyzed N-alkylation reactions have also been developed as an effective method frontiersin.org. For this compound, the steric bulk of the ortho-bromo and carboxylic acid groups would likely hinder the approach of alkylating agents, making N-alkylation challenging. Studies on sterically hindered N-alkyl arylsulphonamides have shown that increased steric hindrance can prevent cyclization and facilitate rearrangement nih.gov.

N-acylation of the acetylamino group to form an imide is also possible but generally requires forcing conditions, such as reaction with a strong acylating agent like an acid anhydride (B1165640) or acyl chloride at high temperatures. The reactivity of the nitrogen atom is significantly reduced by the electron-withdrawing nature of the acetyl group and the steric hindrance from the neighboring substituents.

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Ring

The benzene (B151609) ring of this compound is substituted with four different groups, each influencing the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The outcome of such a reaction is determined by the combined directing and activating/deactivating effects of these substituents.

Regioselectivity and Directing Effects of Substituents

The directing effects of the substituents on the benzene ring are as follows:

Acetylamino (-NHCOCH₃) group: This is an activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.

Bromo (-Br) group: This is a deactivating, ortho-, para-directing group. While it withdraws electron density through its inductive effect, its lone pairs can be delocalized into the ring, directing incoming electrophiles to the ortho and para positions.

Methyl (-CH₃) group: This is an activating, ortho-, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation.

Carboxylic acid (-COOH) group: This is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects.

In this compound, the available positions for substitution are C4 and C6. The directing effects of the substituents on these positions are summarized below:

Table 2: Directing Effects of Substituents on Available Positions

| Position | Directing Groups Favoring Substitution | Directing Groups Disfavoring Substitution |

|---|---|---|

| C4 | -NHCOCH₃ (para), -CH₃ (ortho) | -Br (meta), -COOH (ortho) |

| C6 | -NHCOCH₃ (ortho), -Br (para), -COOH (meta) | -CH₃ (meta) |

Predicting the major product of an electrophilic aromatic substitution on this molecule is complex due to the competing directing effects. The powerful activating and ortho, para-directing acetylamino group, along with the activating methyl group, would strongly favor substitution at C4 and C6. However, the deactivating and meta-directing carboxylic acid group directs towards C6. The deactivating bromo group also directs towards C6 (para). The steric hindrance from the bulky bromo and carboxylic acid groups adjacent to the C4 position might favor substitution at the less hindered C6 position. Computational studies are often employed to predict the regioselectivity in such polysubstituted systems nih.govnih.govresearchgate.net.

Mechanistic Probes for Substitution Pathways

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The reaction is completed by the loss of a proton from the arenium ion to restore aromaticity.

Kinetic studies are a primary tool for probing the mechanism of these reactions. By measuring the reaction rates with different substituents, the electronic effects of these groups on the stability of the arenium ion can be quantified. For polysubstituted benzenes, the additivity principle of substituent effects can be tested, although deviations often occur due to steric interactions and resonance effects.

Isotope labeling studies, such as using deuterated substrates, can help to determine the rate-determining step of the reaction. The presence or absence of a kinetic isotope effect can distinguish between mechanisms where the formation of the arenium ion is rate-determining versus those where proton loss is rate-determining.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model the reaction pathways of electrophilic aromatic substitution. These calculations can provide valuable insights into the structures and energies of transition states and intermediates, helping to rationalize the observed regioselectivity and reactivity nih.govnih.govresearchgate.net.

Intramolecular Cyclization and Rearrangement Processes

The specific arrangement of functional groups in this compound could potentially allow for intramolecular cyclization or rearrangement reactions under certain conditions.

One possible rearrangement is the Photo-Fries rearrangement . When acetanilides are exposed to UV light, they can undergo rearrangement to form ortho- and para-aminoacetophenones libretexts.orgresearchgate.netthermofisher.com. In the case of this compound, a photo-Fries rearrangement could potentially lead to the formation of aminobenzophenone derivatives, though the substitution pattern might influence the feasibility and outcome of this reaction.

Intramolecular cyclization could occur between the carboxylic acid group and the acetylamino group. For instance, under dehydrating conditions, it might be possible to form a cyclic anhydride or a more complex heterocyclic system. The literature describes acid/base-steered cascade cyclizations of 2-acylbenzoic acids with isatoic anhydrides to form isobenzofuranone and isoindolobenzoxazinone derivatives nih.gov. While the starting material is different, this suggests the potential for the carboxylic acid group in the target molecule to participate in cyclization reactions.

Furthermore, intramolecular reactions involving the bromo substituent are also conceivable. For example, under conditions that favor the formation of an aryne intermediate, cyclization involving the acetylamino or carboxylic acid group could occur.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

There is a notable absence of published studies detailing the reaction kinetics and thermodynamic parameters for key transformations of this compound. Scientific literature does not currently contain data on rate constants, activation energies, or other kinetic parameters for reactions such as hydrolysis, cyclization, or substitution involving this specific molecule. Similarly, thermodynamic data, including enthalpy, entropy, and Gibbs free energy changes for its reactions, have not been reported.

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Detailed spectroscopic studies to monitor the progress of reactions involving this compound and to identify any reaction intermediates are not described in the available scientific literature. While general spectroscopic data for the related compound 2-amino-3-bromo-5-methylbenzoic acid can be found, specific analyses of reaction pathways and the characterization of transient species for the acetylated form are not documented.

Due to the lack of specific research on the chemical reactivity of this compound, a data-driven article that strictly adheres to the requested outline cannot be generated. Further experimental investigation is required to elucidate the chemical behavior of this compound and to provide the detailed kinetic, thermodynamic, and spectroscopic information requested.

Synthesis of Carboxylic Acid Derivatives (e.g., acyl halides, anhydrides, esters, amides, nitriles)

The carboxylic acid functional group of this compound is a prime site for derivatization, allowing for the synthesis of a wide range of functional analogues, including acyl halides, anhydrides, esters, amides, and nitriles. These derivatives serve as important intermediates for further synthetic transformations.

Acyl Halides: Acyl chlorides and bromides are highly reactive derivatives that can be synthesized directly from the parent carboxylic acid. A common method for the preparation of the acyl chloride involves treating this compound with thionyl chloride (SOCl₂), often in an inert solvent. orgoreview.com Similarly, the acyl bromide can be prepared using reagents like phosphorus tribromide (PBr₃). orgoreview.com These acyl halides are valuable precursors for the synthesis of esters and amides under mild conditions.

Anhydrides: Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically at elevated temperatures, or more commonly through the reaction of the carboxylate salt with an acyl halide. Symmetrical anhydrides of this compound can be synthesized, as can mixed anhydrides by reacting it with a different acyl chloride.

Esters: Esterification of this compound can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to its acyl chloride or activated with a coupling agent before reaction with an alcohol. A milder method involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification with alcohols. nih.gov

Amides: Amide derivatives are synthesized by reacting the carboxylic acid with an amine. organic-chemistry.org This reaction often requires the activation of the carboxylic acid to facilitate the nucleophilic attack of the amine. acs.org Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to the more reactive acyl halide. organic-chemistry.orgacs.org A variety of primary and secondary amines can be used to generate a library of amide analogues.

Nitriles: The conversion of the carboxylic acid group to a nitrile can be a multi-step process. One common route involves the conversion of the primary amide derivative (synthesized from the carboxylic acid) via a dehydration reaction, often using reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride.

Table 1: Synthesis of Carboxylic Acid Derivatives of this compound

| Derivative | Reagents and Conditions |

| Acyl Chloride | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (B109758) (DCM) or toluene. orgoreview.com |

| Acyl Bromide | Phosphorus tribromide (PBr₃) or oxalyl bromide ((COBr)₂). orgoreview.com |

| Esters | Alcohol (R-OH) with a catalytic amount of strong acid (e.g., H₂SO₄) under reflux (Fischer esterification). Alternatively, reaction of the acyl halide with an alcohol. nih.gov |

| Amides | Amine (R-NH₂) with a coupling agent (e.g., DCC, EDC) or via the acyl halide. organic-chemistry.orgacs.org |

| Nitriles | Dehydration of the corresponding primary amide using a dehydrating agent like P₂O₅ or SOCl₂. |

Preparation of Modified Bromo Analogues via Cross-Coupling and Other Functionalizations

The bromo substituent at the 3-position of the aromatic ring offers a versatile handle for introducing a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse range of analogues with modified steric and electronic properties.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling is a powerful method for forming carbon-carbon bonds. Reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can introduce aryl, heteroaryl, or alkyl groups at the 3-position.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties. This reaction involves the coupling of the bromo-substituted compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. By reacting this compound with various primary or secondary amines, a range of N-aryl or N-heteroaryl analogues can be synthesized.

Stille Coupling: The Stille coupling involves the reaction of the bromo derivative with an organostannane reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. This method is tolerant of a wide variety of functional groups.

Other Functionalizations: Beyond cross-coupling reactions, the bromo group can be displaced by other nucleophiles under specific conditions, or it can be involved in metallation reactions followed by quenching with an electrophile to introduce other functionalities.

Table 2: Cross-Coupling Reactions for Modification of the Bromo Substituent

| Reaction | Coupling Partner | Catalyst System | Introduced Group |

| Suzuki Coupling | Aryl/alkyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl, heteroaryl, alkyl |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst, ligand, base | Amino |

| Stille Coupling | Organostannane | Pd catalyst | Aryl, vinyl, alkyl |

Acetylamino Group Modifications: Synthesis of Variously Substituted Amides

Modification of the acetylamino group at the 2-position provides another avenue for synthesizing diverse analogues. This can be achieved by first hydrolyzing the acetyl group to reveal the free amine, which can then be acylated with a variety of reagents.

Deacetylation: The acetyl group can be removed under acidic or basic conditions to yield 2-amino-3-bromo-5-methylbenzoic acid. This primary amine serves as a key intermediate for further derivatization.

Re-acylation: The resulting 2-amino-3-bromo-5-methylbenzoic acid can be reacted with a wide range of acylating agents to introduce different amide functionalities. These can include:

Aliphatic and Aromatic Acyl Chlorides/Anhydrides: Reaction with various acyl chlorides or anhydrides in the presence of a base leads to the formation of new N-acyl derivatives.

Sulfonyl Chlorides: Reaction with sulfonyl chlorides yields the corresponding sulfonamides.

Isocyanates: Treatment with isocyanates produces urea (B33335) derivatives.

This approach allows for the systematic variation of the substituent on the amino group, enabling the exploration of structure-activity relationships.

Regioisomeric Analogue Synthesis of Methyl and Bromo Substituents

The synthesis of regioisomers of this compound is crucial for understanding the impact of substituent positioning on the molecule's properties. This involves the synthesis of isomers where the methyl and bromo groups are located at different positions on the aromatic ring.

The synthesis of these regioisomers typically starts from different substituted aniline or benzoic acid precursors. For example, to synthesize an isomer with the bromo group at the 5-position and the methyl group at the 3-position, one might start with 3-methylanthranilic acid. chemicalbook.com The synthetic routes would involve similar steps of bromination, acetylation, and functional group manipulations, but the order and choice of starting materials would be tailored to achieve the desired substitution pattern. For instance, the synthesis of 2,5-dibromobenzoic acid has been reported starting from o-bromobenzoic acid. google.com

Synthesis of Deuterated or Isotopic Variants for Mechanistic Research

Isotopically labeled analogues, particularly those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are invaluable tools for mechanistic studies in chemistry and biology. The synthesis of deuterated variants of this compound can be achieved by several methods:

Deuterated Reagents: Using deuterated reagents at specific steps of the synthesis. For example, using deuterated acetyl chloride for the acetylation step would introduce a deuterated acetyl group.

H-D Exchange: Under certain conditions, protons on the aromatic ring or other positions can be exchanged for deuterium by treatment with a deuterium source, such as D₂O, in the presence of a catalyst.

Synthesis from Labeled Precursors: Starting the synthesis from commercially available isotopically labeled precursors.

These labeled compounds can be used in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace metabolic pathways, elucidate reaction mechanisms, and study binding interactions.

Design and Synthesis of Related Structural Motifs for Comparative Studies

To gain a deeper understanding of the structure-activity relationships of this compound, the design and synthesis of related structural motifs are essential. This involves creating molecules that share some structural features with the parent compound but differ in key aspects, such as:

Ring System Modifications: Replacing the benzene ring with other aromatic or heterocyclic systems (e.g., pyridine, thiophene) to investigate the influence of the core scaffold.

Bioisosteric Replacements: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres). For example, replacing the carboxylic acid group with a tetrazole or a sulfonamide.

Conformationally Restricted Analogues: Introducing structural constraints, such as additional rings, to lock the molecule into specific conformations. This can provide insights into the bioactive conformation.

The synthesis of these related motifs often requires the development of novel synthetic routes and allows for a more comprehensive exploration of the chemical space around the parent compound.

Advanced Spectroscopic and Structural Elucidation of 2 Acetylamino 3 Bromo 5 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of 2-(acetylamino)-3-bromo-5-methylbenzoic acid in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the acetyl group protons, and the amine proton. The chemical shifts (δ) would be influenced by the electronic effects of the bromo, acetylamino, carboxyl, and methyl substituents on the benzene (B151609) ring.

Expected ¹³C NMR Data: The carbon NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and amide groups, the aromatic carbons, and the methyl carbons.

2D NMR Techniques for Connectivity and Conformational Analysis

To establish the precise connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the substituents on the aromatic ring by observing correlations between, for example, the methyl protons and the adjacent aromatic carbons.

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

Dynamic NMR (DNMR) studies could provide insights into the rotational barriers around the C-N amide bond and the C-C bond connecting the carboxylic acid to the aromatic ring. At lower temperatures, the rotation around the amide bond might be slow enough on the NMR timescale to observe distinct signals for different conformers. By acquiring spectra at various temperatures, it would be possible to determine the coalescence temperature and subsequently calculate the activation energy for this rotational process.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, would be employed to identify the functional groups present and to probe intermolecular interactions in the solid state.

Expected FT-IR and Raman Data: The spectra would be expected to show characteristic vibrational bands for the following functional groups:

O-H stretch of the carboxylic acid, likely a broad band due to hydrogen bonding.

N-H stretch of the amide group.

C=O stretches for both the carboxylic acid and the amide groups. These would appear at distinct frequencies.

C-H stretches for the aromatic and methyl groups.

C-N and C-O stretches .

Aromatic C=C bending and stretching vibrations .

C-Br stretch , typically in the lower frequency region of the spectrum.

Differences between the FT-IR and Raman spectra would provide complementary information due to the different selection rules for the two techniques. For example, non-polar bonds often give rise to stronger signals in Raman spectroscopy.

X-ray Crystallography and Solid-State Analysis

Crystal Packing and Supramolecular Synthons

Analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. A key focus would be the identification of supramolecular synthons, which are robust and predictable non-covalent interactions. For this compound, it is anticipated that hydrogen bonding would play a dominant role in the crystal packing. Common synthons that might be observed include:

Carboxylic acid dimers: Formed through hydrogen bonds between the carboxyl groups of two neighboring molecules.

Amide-amide hydrogen bonds: The N-H group of one amide acting as a hydrogen bond donor to the C=O group of another.

Amide-carboxylic acid hydrogen bonds: Interactions between the amide and carboxylic acid functionalities.

The presence of the bromine atom could also lead to halogen bonding interactions, which are increasingly recognized as important forces in crystal engineering.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Each new crystalline form would be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy.

Co-crystallization studies would involve crystallizing the target compound with a second, different molecule (a co-former) to create a new crystalline solid with a unique structure and potentially altered properties. The selection of co-formers would be based on their ability to form complementary non-covalent interactions, such as hydrogen bonds or halogen bonds, with the functional groups of this compound.

Hydrogen Bonding Networks and Halogen Bonding Interactions

No crystallographic or spectroscopic studies detailing the hydrogen bonding networks or potential halogen bonding interactions of this compound have been found in the reviewed scientific literature. Elucidation of these non-covalent interactions would require, at a minimum, single-crystal X-ray diffraction analysis or advanced NMR spectroscopic studies, none of which are available for this compound.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

A thorough search for high-resolution mass spectrometry data for this compound has yielded no results. Consequently, an analysis of its fragmentation pathways under mass spectrometric conditions cannot be conducted. Such an analysis would be crucial for confirming the compound's molecular structure and understanding its chemical behavior upon ionization.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

The molecular structure of this compound is achiral. Therefore, it does not exhibit chiroptical properties such as circular dichroism. Furthermore, no research has been identified on the synthesis or chiroptical analysis of chiral analogues of this specific compound.

Theoretical and Computational Chemistry Studies of 2 Acetylamino 3 Bromo 5 Methylbenzoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating this structure. DFT methods, like B3LYP, are often favored for their balance of accuracy and computational efficiency in studying medium-sized organic molecules. researchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less correlated, picture of the electronic environment. researchgate.netresearchgate.net

These calculations can be performed in the gas phase to understand the molecule's intrinsic properties and in various solvents to simulate more realistic chemical environments. researchgate.net The choice of basis set, such as 6-311+G(d,p), is crucial for obtaining accurate results by providing a flexible mathematical description of the atomic orbitals. researchgate.netnih.gov

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and, therefore, more reactive. nih.gov For 2-(acetylamino)-3-bromo-5-methylbenzoic acid, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the carboxylic acid and acetyl groups, which are electron-withdrawing.

| Parameter | Gas Phase (eV) | Acetone (eV) | Aqueous (eV) |

|---|---|---|---|

| HOMO Energy | -6.54 | -6.48 | -6.45 |

| LUMO Energy | -1.97 | -1.81 | -1.78 |

| HOMO-LUMO Gap | 4.57 | 4.67 | 4.67 |

Hypothetical data for illustrative purposes.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. ijraset.com It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. researchgate.net Regions of negative potential, typically colored red or yellow, are electron-rich and susceptible to electrophilic attack. researchgate.netijraset.com Conversely, areas of positive potential, usually colored blue, are electron-poor and are likely sites for nucleophilic attack. researchgate.netijraset.com

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and acetyl groups, making them potential sites for hydrogen bonding and interactions with electrophiles. ijraset.com The hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. ijraset.com

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis involves exploring the various spatial arrangements of a molecule's atoms, which arise from rotation around single bonds, to identify the most stable conformations (energy minima). For a molecule with multiple rotatable bonds, such as the C-N bond of the acetylamino group and the C-C bond of the carboxylic acid group in this compound, this analysis is crucial.

Computational methods can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the global minimum energy conformation, which is the most populated conformation at thermal equilibrium, as well as other low-energy local minima. Studies on similar molecules, like 2-acetylamino-5-bromo-6-methylpyridine, have demonstrated the utility of this approach. nih.govresearchgate.net

Reaction Pathway Elucidation and Transition State Modeling for Key Transformations

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational chemistry can be used to elucidate reaction pathways and model the high-energy transition states that connect reactants and products. This involves locating the transition state structure on the potential energy surface and calculating its energy, which corresponds to the activation energy of the reaction.

For a molecule like this compound, one might investigate the mechanism of its synthesis, for example, the bromination of 2-(acetylamino)-5-methylbenzoic acid. Transition state modeling could help to understand the regioselectivity of this reaction. By comparing the activation energies for bromination at different positions on the aromatic ring, one could predict the most likely product, which in this case is the 3-bromo isomer.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted shifts can be compared with experimental data to aid in the assignment of signals to specific atoms within the molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C (Carboxyl) | 169.5 | - |

| C-1 | 139.8 | - |

| C-2 | 121.7 | - |

| C-3 | 115.3 | - |

| C-4 | 135.2 | 7.85 |

| C-5 | 132.6 | - |

| C-6 | 130.1 | 7.98 |

| C (Methyl) | 20.4 | 2.35 |

| C (Acetyl C=O) | 168.9 | - |

| C (Acetyl CH₃) | 24.1 | 2.15 |

| N-H | - | 9.80 |

| O-H | - | 13.20 |

Hypothetical data for illustrative purposes.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies, which correspond to the peaks in the experimental spectra. nih.govsfasu.edu These predicted frequencies, when scaled to account for anharmonicity and other systematic errors, can be used to assign the observed vibrational bands to specific functional groups and modes of vibration, such as C=O stretching or N-H bending. nih.govresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in the solution phase. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its solvation in water or other solvents. This would provide insights into the structure of the solvation shell around the molecule and the nature of the intermolecular interactions, such as hydrogen bonding, between the solute and the solvent molecules. Such simulations are crucial for understanding the molecule's behavior in a biological or chemical system.

Analysis of Substituent Effects on Acidity and Reactivity of this compound

Inductive and Resonance Contributions

The electronic influence of a substituent is a combination of its inductive and resonance effects. The inductive effect is transmitted through sigma (σ) bonds and is dependent on the electronegativity of the atoms and the distance from the reaction center. openstax.org The resonance effect involves the delocalization of pi (π) electrons through the aromatic system.

Methyl Group (-CH₃): The methyl group is an alkyl group that is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This effect tends to destabilize the carboxylate anion, thereby decreasing the acidity of the benzoic acid. nih.gov

The net effect on the acidity of this compound is a complex balance of these competing influences, further complicated by their positions on the ring.

Table 1: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Acidity (in isolation) |

|---|---|---|---|

| Acetylamino (-NHCOCH₃) | -I (Withdrawing) | +R (Donating) | Decreases |

| Bromo (-Br) | -I (Withdrawing) | +R (Donating, weak) | Increases |

| Methyl (-CH₃) | +I (Donating) | N/A (Hyperconjugation) | Decreases |

Ortho-Effect Investigations

A critical factor in determining the acidity of this compound is the presence of two substituents in the positions ortho to the carboxylic acid group. The "ortho-effect" describes the phenomenon where ortho-substituted benzoic acids are consistently stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. byjus.com

The primary mechanism behind the ortho-effect is steric hindrance. wikipedia.orgvedantu.com A bulky group in the ortho position forces the carboxyl (-COOH) group to twist out of the plane of the benzene (B151609) ring. wordpress.com This rotation inhibits the resonance between the carboxyl group and the aromatic ring, a phenomenon known as Steric Inhibition of Resonance (SIR). vedantu.comquora.com This disruption of coplanarity has a significant stabilizing effect on the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent molecule. wikipedia.orgvedantu.com

In the case of this compound, both the bromo and the acetylamino groups are in ortho positions (positions 2 and 6 are ortho, here occupied by acetylamino and a hydrogen, while the bromo is at position 3, adjacent to the carboxyl-bearing carbon). However, the substituent at position 2, the acetylamino group, is the key contributor to the classical ortho-effect. The steric bulk of the acetylamino group will force the carboxylic acid out of the plane of the ring. The adjacent bromo group at position 3 further enhances this steric crowding. This pronounced steric effect is expected to significantly increase the acidity of the molecule, likely overriding the electronic effects of the individual substituents. byjus.comwordpress.com

Table 2: Illustrative pKa Values for Substituted Benzoic Acids

This table demonstrates the ortho-effect by comparing the acidity of ortho-substituted benzoic acids to their meta and para isomers and to benzoic acid itself. A lower pKa value indicates a stronger acid.

| Substituent | Ortho-isomer pKa | Meta-isomer pKa | Para-isomer pKa |

|---|---|---|---|

| -H (Benzoic Acid) | 4.19 libretexts.org | ||

| -NO₂ | 2.17 quora.com | 3.45 quora.com | 3.44 quora.com |

| -Cl | 2.94 | 3.83 | 4.0 libretexts.org |

| -Br | 2.85 | 3.81 | 3.96 libretexts.org |

| -CH₃ | 3.91 | 4.27 | 4.34 libretexts.org |

Intermolecular Interaction Prediction and Quantification

Computational chemistry provides powerful tools to predict and quantify the non-covalent interactions that govern the supramolecular assembly of molecules in the solid state. For this compound, several types of intermolecular interactions are anticipated based on its functional groups.

Hydrogen Bonding: This is expected to be the most dominant intermolecular force. The carboxylic acid group is an excellent hydrogen bond donor (-OH) and acceptor (C=O). Carboxylic acids frequently form strong O-H···O hydrogen-bonded dimers in the solid state. Furthermore, the acetylamino group provides an additional hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of complex hydrogen-bonding networks, such as N-H···O and O-H···O interactions, which significantly stabilize the crystal structure. researchgate.net

Halogen Bonding: The bromine atom on the aromatic ring can participate in halogen bonding. This is a directional, non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a Lewis base, such as the carbonyl oxygen of a neighboring carboxylic acid or acetylamino group. This type of interaction can play a crucial role in directing crystal packing.

Computational studies, such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), can be employed to quantify the strength and nature of these diverse intermolecular interactions.

Table 3: Potential Intermolecular Interactions

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding | -COOH, -NHCOCH₃ | Strong, directional interactions (O-H···O, N-H···O) forming dimers and extended networks. |

| π-π Stacking | Benzene Ring | Interactions between the aromatic rings of adjacent molecules. |

| Halogen Bonding | -Br, C=O | Directional interaction between the bromine atom and an electron-rich site (e.g., oxygen). |

Applications in Fundamental Chemical Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

Substituted anthranilic acid derivatives are well-established as valuable starting materials in organic synthesis. The presence of multiple functional groups—a carboxylic acid, an acetylamino group, a bromine atom, and a methyl group—on the aromatic ring of 2-(acetylamino)-3-bromo-5-methylbenzoic acid would theoretically allow for a variety of chemical transformations. The carboxylic acid and acetylamino groups can direct ortho- and meta-substitution reactions, while the bromine atom is amenable to cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular scaffolds. However, specific documented examples of this compound being used as a key building block in the total synthesis of natural products or complex pharmaceuticals are not readily found in published research.

Ligand Design for Organocatalysis and Metal-Catalyzed Reactions

The structural framework of this compound suggests its potential for development into novel ligands for catalysis. The carboxylic acid and the amide functionality could act as coordinating sites for metal centers. Modification of these groups could lead to the synthesis of bidentate or even multidentate ligands. Such ligands are crucial in asymmetric catalysis, where they can induce enantioselectivity in a wide range of chemical reactions. For instance, chiral amines or phosphines could be incorporated by reacting with the carboxylic acid moiety. Despite this potential, there is a lack of specific studies detailing the design, synthesis, and application of ligands derived from this compound in either organocatalysis or metal-catalyzed reactions.

Component in Supramolecular Architectures and Materials Design

The formation of non-covalent interactions, such as hydrogen bonds and halogen bonds, is a key principle in supramolecular chemistry. The carboxylic acid and acetylamino groups in this compound are capable of forming robust hydrogen-bonding networks. The bromine atom could also participate in halogen bonding, an interaction that is increasingly being utilized in the design of functional materials. These interactions could, in principle, be used to assemble the molecule into well-defined supramolecular structures like liquid crystals, gels, or porous organic frameworks. Research specifically demonstrating the use of this compound in the construction of such supramolecular architectures or in materials design is not currently available.

Development of Advanced Analytical Standards for Research Purposes

Compounds of high purity are essential as analytical standards for the accurate quantification and identification of substances in various matrices. While this compound could theoretically be synthesized to a high degree of purity and used as a reference standard in analytical methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS), there is no evidence in the literature of its widespread adoption for this purpose. The development and validation of analytical standards are typically driven by the prevalence and regulatory importance of the target analyte, and there is no indication that this compound is a compound of significant analytical interest at present.

Future Research Directions and Challenges for 2 Acetylamino 3 Bromo 5 Methylbenzoic Acid

Exploration of Unexplored Synthetic Strategies and Pathways

Key areas for exploration include:

Direct C-H Activation/Bromination: Investigating late-stage C-H activation and bromination of a suitable N-acetyl-m-toluic acid precursor could provide a more atom-economical and efficient route.

Flow Chemistry Approaches: The use of microreactor technology could enable better control over reaction parameters, potentially improving yields and safety profiles, especially for exothermic bromination reactions.

Biocatalytic Methods: The development of enzymatic approaches for the regioselective bromination or amination of benzoic acid derivatives could offer a greener and more sustainable synthetic pathway.

A comparative overview of potential synthetic strategies is presented in Table 1.

Development of Novel Derivatization Routes

The functional groups present in 2-(acetylamino)-3-bromo-5-methylbenzoic acid offer multiple handles for derivatization, allowing for the systematic exploration of its chemical space. Future research should focus on developing novel derivatization routes to generate libraries of related compounds for screening in various applications.

Promising derivatization strategies include:

Modifications of the Carboxylic Acid: Conversion to esters, amides, or other bioisosteres could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Cross-Coupling Reactions at the Bromine Position: Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce a wide variety of substituents, significantly expanding the structural diversity of the derivatives.

Transformations of the Acetylamino Group: Hydrolysis to the corresponding amine, followed by reaction with different electrophiles, would provide another avenue for diversification.

Advanced Understanding of its Stereochemical Properties and Control (if applicable)

While this compound itself is not chiral, the introduction of chiral centers through derivatization could lead to stereoisomers with distinct biological activities or material properties. Future research should, therefore, include an advanced understanding and control of stereochemistry in its derivatives. This would involve the development of asymmetric syntheses for chiral derivatives and the characterization of the individual enantiomers or diastereomers. The application of chiral chromatography and spectroscopic methods will be crucial in this regard.

Integration into Emerging Fields of Chemical Synthesis and Materials Science

The unique electronic and structural features of this compound make it a candidate for integration into emerging fields. Its precursor, 2-amino-3-bromo-5-methylbenzoic acid, has been explored for its potential in developing new materials, particularly in organic electronics. chemimpex.com

Potential areas for integration include:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom allows for further functionalization to tune the electronic properties.

Supramolecular Chemistry: The ability to form hydrogen bonds via the carboxylic acid and acetylamino groups could be exploited in the design of self-assembling materials and molecular sensors.

Pharmaceutical Development: The related compound 2-amino-3-bromo-5-methylbenzoic acid serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com The acetylated form could be investigated as a scaffold for the development of new therapeutic agents.

Addressing Challenges in Regioselectivity and Yield Optimization in Complex Reactions

A significant challenge in the synthesis and derivatization of polysubstituted benzene (B151609) rings is achieving high regioselectivity. For this compound, controlling the position of further substitution is crucial for obtaining the desired products in high purity and yield. Future research must focus on developing a deeper understanding of the directing effects of the existing substituents and on the development of synthetic methods that offer precise control over regioselectivity. This could involve the use of sterically demanding reagents, directing groups, or computational modeling to predict reaction outcomes.

Further Refinement of Theoretical Models for Predictive Chemistry

Computational chemistry can play a pivotal role in accelerating the research and development of this compound and its derivatives. The refinement of theoretical models can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules.

Future theoretical work should focus on:

Predicting Reaction Outcomes: Developing accurate models to predict the regioselectivity of electrophilic aromatic substitution and other reactions.

Simulating Spectroscopic Properties: Aiding in the characterization of new derivatives by accurately predicting NMR, IR, and UV-Vis spectra.

Molecular Docking and Dynamics: In the context of medicinal chemistry, these models can be used to predict the binding affinity and mode of interaction of derivatives with protein targets.

By systematically addressing these future research directions and challenges, the scientific community can unlock the full potential of this compound as a valuable building block for the development of new technologies and therapies.

Q & A

Q. What are the optimal synthetic routes for 2-(acetylamino)-3-bromo-5-methylbenzoic acid, considering regioselectivity and functional group compatibility?

Methodological Answer: The synthesis involves three critical steps: (1) introduction of the methyl group, (2) bromination at the meta position relative to the carboxylic acid, and (3) acetylation of the amino group.

- Methylation: Start with 2-aminobenzoic acid derivatives, using Friedel-Crafts alkylation or directed ortho-metalation to install the methyl group at the 5-position .

- Bromination: Employ electrophilic bromination (e.g., Br₂ in H₂SO₄ or NBS with a Lewis acid catalyst) to ensure regioselective bromination at the 3-position. Steric hindrance from the methyl group may require optimization of reaction temperature (40–60°C) and solvent polarity (e.g., DCM or acetic acid) .

- Acetylation: Protect the amino group using acetic anhydride in pyridine or THF, ensuring minimal hydrolysis of the ester/carboxylic acid groups .

Key Considerations: Monitor reaction progress via TLC or HPLC to resolve positional isomerism (e.g., 3-bromo vs. 4-bromo byproducts) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H NMR:

- The acetyl group (–NHCOCH₃) appears as a singlet at δ 2.1–2.3 ppm.

- Aromatic protons show splitting patterns consistent with substitution patterns: the methyl group (δ 2.4–2.6 ppm) deshields adjacent protons, while bromine induces downfield shifts (δ 7.5–8.0 ppm) .

- ¹³C NMR: Carboxylic acid (δ ~170 ppm), acetyl carbonyl (δ ~168 ppm), and brominated/methylated carbons (δ 120–140 ppm) provide structural confirmation .

- IR: Stretching vibrations for –COOH (2500–3300 cm⁻¹), –NHCO– (1650–1700 cm⁻¹), and C–Br (500–600 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak ([M+H]⁺) at m/z 287 (C₁₀H₁₀BrNO₃⁺) with fragmentation patterns reflecting loss of –CO₂H (–44 amu) and –Br (–79 amu) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The methyl group at the 5-position hinders access to the bromine atom at the 3-position, reducing efficiency in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance reactivity .

- Electronic Effects: Electron-withdrawing groups (–COOH, –NHCOCH₃) deactivate the aryl bromide, necessitating strong bases (e.g., Cs₂CO₃) and polar aprotic solvents (DMF or DMSO) to facilitate oxidative addition with Pd catalysts .

Case Study: In Heck reactions, the acetylated amino group stabilizes the transition state, enabling regioselective β-hydride elimination. Contrast this with non-acetylated analogs, where competing pathways dominate .

Q. What strategies mitigate competing side reactions during bromination of 2-acetylamino-5-methylbenzoic acid precursors?

Methodological Answer:

- Byproduct Analysis: Common side products include di-brominated species (e.g., 3,5-dibromo derivatives) and oxidation of the methyl group. Use controlled stoichiometry (1.1 eq Br₂) and low temperatures (0–10°C) to suppress over-bromination .

- Solvent Optimization: Polar solvents (acetic acid) enhance solubility of the intermediate, while non-polar solvents (CCl₄) reduce radical-based bromination pathways .

- Catalyst Screening: FeCl₃ or AlCl₃ improves regioselectivity, whereas I₂ promotes mono-bromination via halogen bonding .

Q. How can computational modeling predict the biological interactions of this compound with enzyme targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). The carboxylic acid group forms hydrogen bonds with active-site residues, while bromine occupies hydrophobic pockets .

- MD Simulations: Assess stability of ligand-enzyme complexes over 100-ns trajectories. The acetyl group’s rigidity reduces conformational entropy penalties, enhancing binding affinity .

Validation: Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

Methodological Answer:

- Source 1: Reports mp 160–164°C for a brominated analog .

- Source 2: Lists mp 183–185°C for a structurally similar compound with additional substituents .

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.